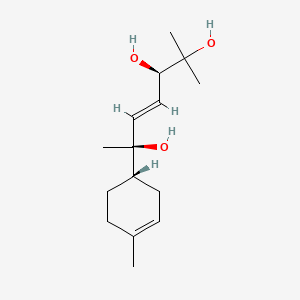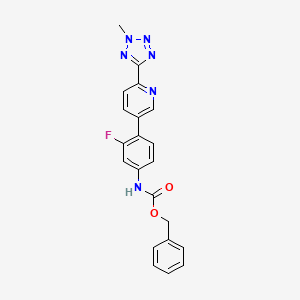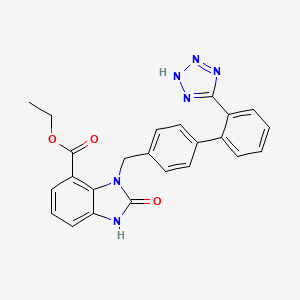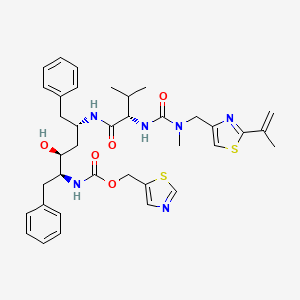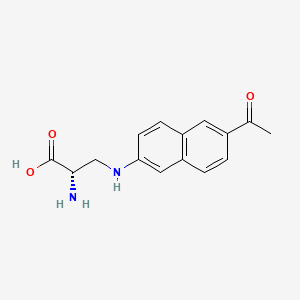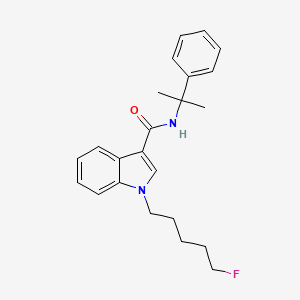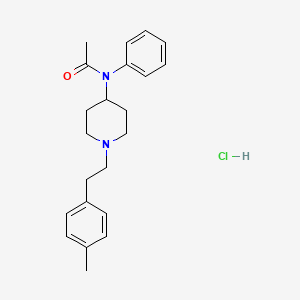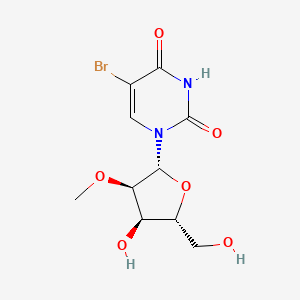
5-BroMo-2'-O-Methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2’-O-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Mechanism of Action
Target of Action
5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .
Result of Action
The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .
Action Environment
The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.
Biochemical Analysis
Biochemical Properties
5-Bromo-2’-O-Methyluridine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
5-Bromo-2’-O-Methyluridine has shown to have negative effects on shoot and root redifferentiation over a broad range of concentrations . It has also been observed to have cytotoxic and genotoxic effects, displaying a higher cytotoxicity than BrdU treatment .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2’-O-Methyluridine involves its incorporation into the DNA of replicating cells as a structural analogue of thymidine . This results in the inhibition of DNA synthesis and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-O-Methyluridine have been observed to change over time . Elevated concentrations of this compound were found to be toxic to cell cultures, particularly in cells with a defect in homologous recombination repair .
Metabolic Pathways
As a purine nucleoside analog, it is likely to interact with enzymes and cofactors involved in purine metabolism .
Preparation Methods
The synthesis of 5-Bromo-2’-O-Methyluridine involves the bromination of nucleosides. One efficient method utilizes sodium monobromoisocyanurate (SMBI) as the brominating agent. This process demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides. The reaction of 5’-O-dimethoxytrityluridine with SMBI in a mixture of water and acetonitrile, in the presence of sodium azide, produces the bromo nucleoside in high yield .
Chemical Reactions Analysis
5-Bromo-2’-O-Methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C-5 position can be substituted with other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside.
Common Reagents and Conditions: Sodium monobromoisocyanurate, acetonitrile, and sodium azide are commonly used in these reactions.
Major Products: The primary product is the bromo nucleoside, which can be further modified for various applications.
Scientific Research Applications
5-Bromo-2’-O-Methyluridine has several scientific research applications:
Chemistry: Used as a starting material for synthesizing other nucleoside analogs.
Biology: Incorporated into DNA for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of modified oligonucleotides for research and diagnostic purposes.
Comparison with Similar Compounds
5-Bromo-2’-O-Methyluridine is unique due to its specific bromination at the C-5 position. Similar compounds include:
5-Bromo-2’-Deoxyuridine: Known for its antiviral activity and incorporation into DNA.
5-Iodo-2’-Deoxyuridine: Used in diagnostic oncology for its radiolabeling properties.
8-Bromopurine Nucleosides: Utilized in synthesizing fluorescently labeled nucleosides for molecular biology applications
These compounds share similar mechanisms of action but differ in their specific applications and modifications.
Properties
IUPAC Name |
5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJBSBZVARUGEX-JXOAFFINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
